3-amino-1H-indole-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-7-5-3-1-2-4-6(5)11-8(7)9(12)13/h1-4,11H,10H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKUSZUPDCJFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 3 Amino 1h Indole 2 Carboxylic Acid Derivatives
De Novo Synthesis Approaches
The de novo synthesis of the 3-aminoindole-2-carboxylate core involves constructing the bicyclic indole (B1671886) structure from acyclic or simpler cyclic precursors. These methods are crucial for accessing a wide range of substituted derivatives by incorporating diversity at an early stage.
Annulation and Cyclization Reactions
Annulation and cyclization reactions are fundamental to indole synthesis, involving the formation of the pyrrole (B145914) ring fused to a benzene (B151609) ring.
| Starting Material | Key Reagents | Key Transformation | Final Product | Overall Yield |
| 2-Aminobenzonitrile | Benzyl (B1604629) chloroformate, Sodium hydride, Bromoacetate ester, Pd-C/H₂ | N-protection, Glycinate (B8599266) ester formation, Intramolecular cyclization, Deprotection | 3-Amino-1H-indole-2-carboxylate | ≥30% |
The Thorpe-Ziegler cyclization is a key reaction for the synthesis of 3-amino-2-arylformyl-1H-indole derivatives. One approach utilizes ethyl o-cyanophenyl carbamate (B1207046) as the starting material, which undergoes a Thorpe–Ziegler cyclization with an α-bromo-substituted acetophenone (B1666503) in the presence of sodium hydride as a base. This reaction yields a 3-amino-1-ethyl ester base-2-substituted benzoyl indole intermediate, which is then hydrolyzed to the final product. google.com
Another variation starts from N-o-cyanophenylformamide and employs cesium carbonate as the base for the Thorpe–Ziegler cyclization with an α-bromo-substituted acetophenone. This method allows for a one-pot synthesis where the intermediate is hydrolyzed directly without purification. However, this one-pot method can be limited by the availability of the starting material, lower yields (ranging from 13-55%), and long reaction times (24 hours). google.com
| Starting Material | Base | Key Transformation | Advantages | Disadvantages |
| Ethyl o-cyanophenyl carbamate | Sodium Hydride | Two-step Thorpe-Ziegler cyclization and hydrolysis | Higher yields in each step | Two-step process, more handling |
| N-o-cyanophenylformamide | Cesium Carbonate | One-pot Thorpe-Ziegler cyclization and hydrolysis | One-pot synthesis | Substrate availability, lower yields, long reaction times |
Multi-Component Reactions in Indole Core Assembly
Multi-component reactions (MCRs) offer an efficient pathway to complex molecular scaffolds like the indole core in a single synthetic operation. The Ugi four-component reaction (Ugi-4CR) has been successfully employed, starting from an aniline, an aldehyde or ketone, an isocyanide, and indole-2-carboxylic acid. rug.nl This is followed by a palladium-catalyzed cyclization to generate tetracyclic indoloquinolines. rug.nl This two-step sequence allows for significant molecular diversity, as variations can be introduced through each of the four initial components. rug.nl The scalability of this approach has been demonstrated, making it a practical method for generating libraries of indole-based compounds. rug.nl Another example involves a three-component reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole to produce complex indole derivatives. nih.gov
Challenges in the Synthesis of Unprotected Electron-Rich 3-Aminoindoles
A significant hurdle in the synthesis of 3-aminoindoles is the instability of the final unprotected, electron-rich products. These compounds are often sensitive to light and air, leading to oxidative dimerization or other decomposition pathways. google.com This instability is a primary reason why many synthetic methods focus on producing more stable, electron-poor deactivated derivatives or rely on keeping the amino group protected. google.comCurrent time information in Bangalore, IN. The isolation and characterization of unprotected 3-aminoindoles remain challenging, with only a limited number of procedures being published. Current time information in Bangalore, IN. The electron-donating nature of the free amino group at the C3 position makes the indole ring highly susceptible to oxidation.
Post-Functionalization and Derivatization Strategies
Post-functionalization strategies involve the modification of a pre-synthesized indole ring. These methods are valuable for the late-stage introduction of functional groups and for creating diverse libraries of compounds from a common intermediate.
Common approaches to introduce an amino group at the C3 position of an existing indole ring include nitration or azidation, followed by a reduction step to yield the free amine. mdpi.com Another strategy involves the Curtius rearrangement of 3-indolecarboxylic acids. mdpi.com More recent methods include direct C-H amination and palladium-catalyzed amination of indole halides, though these can be multi-step processes that may require protection and deprotection sequences. mdpi.com
A novel two-step method for preparing free 3-aminoindoles involves the reaction of indoles with nitrostyrene (B7858105) to form a spiro[indole-3,5′-isoxazole], which is then converted to the 3-aminoindole via a microwave-assisted reaction with hydrazine (B178648) hydrate (B1144303). Current time information in Bangalore, IN. It is also possible to subsequently protect the newly formed amino group, for instance, by reaction with hydrazine hydrate in acetic acid to yield the N-acyl derivative. mdpi.com
Derivatization of the amino group is also a key strategy. For instance, the amino group of methyl 3-amino-1H-indole-2-carboxylates can react with aryl isocyanates, aryl isothiocyanates, and cyanamides to form various fused pyrimido[5,4-b]indole derivatives. researchgate.net The amino group can also be derivatized for analytical purposes, for example, by reacting with diethyl ethoxymethylenemalonate (DEEMM) to improve chromatographic retention and allow for targeted analysis by mass spectrometry. organic-chemistry.org
The table below summarizes some post-functionalization reactions on the indole core.
| Indole Starting Material | Reagent(s) | Position of Functionalization | Type of Reaction | Product Class |
| 3-Substituted Indole | 1. Nitrating agent 2. Reducing agent | C3 | Nitration followed by reduction | 3-Aminoindole |
| Indole | Nitrostyrene, then Hydrazine Hydrate | C3 | Cascade reaction | 3-Aminoindole |
| 3-Bromoindole-2-carboxylic acid ester | Substituted anilines, Pd(OAc)₂ | C3 | Buchwald-Hartwig amination | 3-anilino-1H-indole-2-carboxylate |
| Methyl 3-amino-1H-indole-2-carboxylate | Aryl isocyanates | N3 and C2-carboxyl | Cyclization | Pyrimido[5,4-b]indole-diones |
Introduction of C3-Amino Group
The introduction of an amino group at the C3 position of the indole nucleus is a critical transformation. Several synthetic routes have been developed, each with its own advantages and limitations. These pathways primarily include nitration-reduction sequences, azidation-reduction methods, direct C-H amination, and post-functionalization strategies involving nitrostyrene intermediates.
A common and well-established method for the synthesis of 3-aminoindoles is the nitration of an indole precursor followed by the reduction of the resulting nitro group. The nitration of indole-2-carboxylic acid esters must be carefully controlled, as the reaction can yield various isomers.
The nitration of ethyl indole-2-carboxylate (B1230498) with concentrated nitric acid can lead to a mixture of nitroindoles. For instance, the synthesis of 3,5-dinitroindole can be achieved from indole-2-carboxylic acid by first nitrating to form 3-nitroindole-2-carboxylic acid, followed by a second nitration. nih.gov Another example is the synthesis of ethyl 5-nitro-1H-indole-2-carboxylate, which has been reported with a 65% yield. nih.gov A convenient procedure for the synthesis of ethyl 3-nitro-1H-indole-2-carboxylate derivatives from Baylis-Hillman acetates has also been developed, affording products in moderate to good yields. thieme-connect.com For example, 4-chloro-3-nitro-1H-indole-2-carboxylic acid ethyl ester was synthesized in this manner. thieme-connect.com
The subsequent reduction of the 3-nitro group to the corresponding amine is a crucial step. Various reducing agents can be employed for this transformation. A one-pot indium-mediated reduction of 3-nitroindoles followed by acylation has been shown to be an effective method for producing stable aminoindole derivatives. epa.gov Catalytic hydrogenation is another widely used method for the reduction of nitroarenes to the corresponding amines. nih.govnih.gov
Table 1: Examples of Nitration of Indole-2-Carboxylic Acid Derivatives
| Starting Material | Nitrating Agent/Conditions | Product | Yield (%) | Reference |
| Ethyl 1H-indole-2-carboxylate | Conc. HNO₃ | Ethyl 4-nitro-1H-indole-2-carboxylate & other isomers | - | nih.gov |
| 5-Nitroindole-2-carboxylic acid | - | Ethyl 5-nitro-1H-indole-2-carboxylate | 65 | nih.gov |
| Baylis-Hillman acetate (B1210297) of 2-chloro-benzaldehyde | NaNO₂, DMF | Ethyl 4-chloro-3-nitro-1H-indole-2-carboxylate | - | thieme-connect.com |
| Indole-2-carboxylic acid | - | 3-Nitroindole-2-carboxylic acid | - | nih.gov |
An alternative to the nitration-reduction route is the introduction of an azide (B81097) group at the C3 position, which can then be reduced to the primary amine. This method often proceeds under milder conditions and can offer better selectivity. The Curtius rearrangement of a C3-carboxylic acid derivative via an acyl azide is a notable example of this pathway.
For instance, the synthesis of benzyl tert-butyl (1H-indole-3,4-diyl)dicarbamate involves the use of diphenylphosphoryl azide (DPPA) to convert a carboxylic acid into an isocyanate intermediate, which is then trapped. While this example is for a C4-amino group, the principle is applicable to the synthesis of C3-aminoindoles from the corresponding C3-carboxylic acids. Caution is advised as azides are potentially explosive. umn.edu The reduction of the azide group to an amine is a high-yielding transformation and can be achieved using various reagents, including catalytic hydrogenation or Staudinger reduction conditions.
Direct C-H amination has emerged as a powerful and atom-economical strategy for the synthesis of aminoindoles, avoiding the need for pre-functionalized starting materials. Transition-metal catalysis, including rhodium, iridium, iron, and copper, as well as photoredox catalysis, have been employed for this purpose. nih.govacs.orgnih.govnankai.edu.cnnih.govacs.orgacs.orgacs.orgacs.orgrsc.orgrsc.orgnih.govnih.govacs.orgrsc.orgnih.govacs.orgresearchgate.netsigmaaldrich.comresearchgate.netcapes.gov.brnih.govrsc.orgnih.govyoutube.com
While many of these methods target other positions on the indole ring, they represent the forefront of C-N bond formation. For example, rhodium(II) catalysts have been used for the enantioselective C-H functionalization of indoles with diazo compounds at the C3 position. nih.govacs.org Iron-catalyzed C-H amination has also been explored for the synthesis of N-H carbazoles and indoles. rsc.org More recently, a photoredox/nickel dual catalysis system has been developed for the cross-dehydrogenative C-H amination of indoles with unactivated amines. acs.org Although direct C3-amination of indole-2-carboxylic acid derivatives remains a challenge, the ongoing development in this field holds promise for future applications.
A versatile two-step method for the preparation of unprotected 3-aminoindoles involves the reaction of indoles with nitrostyrene. mdpi.comnih.govresearchgate.netresearchgate.net This approach first forms a 4'-phenyl-4'H-spiro[indole-3,5'-isoxazole] intermediate, which is then converted to the corresponding 3-aminoindole. mdpi.comnih.govresearchgate.netresearchgate.net This cascade reaction, often assisted by microwave irradiation, provides a convenient route to 3-aminoindoles that might otherwise be difficult to access. mdpi.comnih.govresearchgate.netresearchgate.net Although this method does not start with an indole-2-carboxylic acid derivative, it represents a significant post-functionalization strategy to introduce the C3-amino group onto a pre-existing indole core.
Table 2: Synthesis of 3-Aminoindoles via Nitrostyrene Intermediates
| Indole Derivative | Reagent | Intermediate | Final Product | Yield (%) | Reference |
| 2-Aryl indoles | Nitrostyrene, Phosphorous acid | 4'-Phenyl-4'H-spiro[indole-3,5'-isoxazoles] | 2-Aryl-3-aminoindoles | Good to excellent | mdpi.comnih.gov |
| 2-(3-Oxoindolin-2-yl)-2-arylacetonitriles | Hydrazine hydrate | - | 3-Aminoindoles | - | mdpi.com |
Modifications at the Carboxylic Acid Moiety (C2)
The carboxylic acid group at the C2 position of 3-amino-1H-indole-2-carboxylic acid offers a handle for further functionalization, most commonly through esterification.
Esterification of the C2-carboxylic acid is a fundamental transformation that can be accomplished using standard procedures, typically by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov This reaction is often a necessary step to protect the carboxylic acid or to modify the solubility and electronic properties of the molecule.
A specific example is the esterification of 3-bromo-1H-indole-2-carboxylic acid with anhydrous ethanol (B145695) and concentrated sulfuric acid, which affords ethyl 3-bromo-1H-indole-2-carboxylate in 85% yield. nih.gov Similarly, ethyl indole-2-carboxylate can be synthesized from indole-2-carboxylic acid. orgsyn.orgresearchgate.net The resulting esters can then be carried through the synthetic sequence to introduce the C3-amino group. Transesterification is also a possibility, as demonstrated by the conversion of ethyl indol-2-carboxylate to methyl indol-2-carboxylate using sodium methoxide (B1231860) in methanol (B129727). mdpi.com
Table 3: Esterification of Indole-2-Carboxylic Acid Derivatives
| Starting Material | Alcohol/Reagents | Product | Yield (%) | Reference |
| 3-Bromo-1H-indole-2-carboxylic acid | Anhydrous ethanol, Conc. H₂SO₄ | Ethyl 3-bromo-1H-indole-2-carboxylate | 85 | nih.gov |
| Indole-2-carboxylic acid | Ethanol, Acid catalyst | Ethyl indole-2-carboxylate | - | orgsyn.orgresearchgate.net |
| Ethyl indol-2-carboxylate | Sodium methoxide, Methanol | Methyl indol-2-carboxylate | - | mdpi.com |
Amide Bond Formation and Hydrazide Synthesis
The formation of amide bonds and the synthesis of hydrazides from this compound derivatives are crucial transformations for creating diverse molecular structures. Amides are commonly synthesized by reacting a carboxylic acid or its derivative with an amine. libretexts.orgkhanacademy.org For instance, the reaction of ethyl 1H-indole-2-carboxylate with hydrazine monohydrate yields 1H-indole-2-carbohydrazide. nih.gov This process, known as hydrazinolysis, is a key step in producing hydrazide intermediates which can be further modified. nih.gov
A general method for preparing N-acylhydrazone derivatives involves the condensation of hydrazide compounds with appropriate aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid. nih.gov The reaction mixture is typically heated under reflux and then poured into an ice/water mixture to precipitate the product. nih.gov
Continuous flow processes have also been developed for the synthesis of acid hydrazides from carboxylic acids, offering a scalable and efficient methodology. osti.gov This method is suitable for a range of carboxylic acids, including aliphatic, aromatic, and heteroaromatic types, with yields ranging from 65-91%. osti.gov
| Reactants | Product | Reagents/Conditions | Reference |
| Ethyl 1H-indole-2-carboxylate, Hydrazine monohydrate | 1H-indole-2-carbohydrazide | Ethanol | nih.gov |
| Hydrazide, Aromatic aldehyde | N-acylhydrazone | Glacial acetic acid, Heat | nih.gov |
| Carboxylic acid, Hydrazine hydrate | Acid hydrazide | Continuous flow, 135 °C | osti.gov |
Substituent Introduction on the Indole Nucleus (C1, C4-C7)
The introduction of various substituents onto the indole nucleus at the C1, C4, C5, C6, and C7 positions allows for the fine-tuning of the molecule's properties.
N-acylation of indoles is a method for introducing an acyl group at the nitrogen atom of the indole ring. researchgate.net One approach involves the direct acylation of indole with a carboxylic acid in the presence of boric acid. clockss.org Thioesters can also serve as a stable acyl source for the N-acylation of indoles in a mild and efficient manner. nih.gov These reactions often provide N-acylindoles in moderate to good yields. nih.gov
Halogenation of carboxylic acids at the alpha position can be achieved through the Hell-Volhard-Zelinski (HVZ) reaction, which uses phosphorus tribromide or catalytic amounts of phosphorus with bromine. chemistrysteps.comyoutube.com For the introduction of a nitro group, the Vilsmeier-Haack reaction can be employed to add a formyl group, which can then be further modified. For example, 5-nitroindole-2-carboxylic acid can be esterified and then formylated at the C3 position. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between amines and aryl halides. wikipedia.orglibretexts.org This reaction has been instrumental in synthesizing aryl amines and has broad applications in organic synthesis. wikipedia.orgyoutube.com In the context of this compound derivatives, this reaction can be used to introduce substituted anilines at the C3 position of the indole core. nih.gov For example, 3-bromoindole-2-carboxylic acid can be esterified and then subjected to a Buchwald-Hartwig reaction with various anilines to yield 3-arylamino-1H-indole-2-carboxylates. nih.gov
A typical procedure involves reacting the aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Ligand/Base | Product | Reference |
| Ethyl 3-bromo-1H-indole-2-carboxylate | 2-Methoxyaniline | Palladium(II) acetate, 2-(dicyclohexylphosphino)-2′,4′,6′-tri-i-propyl-1,1′-biphenyl, Cesium carbonate | Ethyl 3-((2-methoxyphenyl)amino)-1H-indole-2-carboxylate | nih.gov |
| Ethyl 3-bromo-1H-indole-2-carboxylate | 3-Methoxyaniline | Palladium(II) acetate, XPhos, Cesium carbonate | Ethyl 3-((3-methoxyphenyl)amino)-1H-indole-2-carboxylate | nih.gov |
| Ethyl 3-bromo-1H-indole-2-carboxylate | 2-Chloroaniline | Palladium(II) acetate, XPhos, Cesium carbonate | Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate | nih.gov |
Ring Expansion and Annulation to Fused Heterocycles
The indole nucleus can be expanded and annulated to form various fused heterocyclic systems.
The synthesis of pyrido[1,2-a]indoles has garnered significant interest due to their presence in many natural products and pharmaceuticals. rsc.org The formation of such fused systems often involves intramolecular cyclization reactions. While the direct synthesis of the pyrido[1′,2′:1,2]pyrimido[5,4-b]indole ring system from this compound is not explicitly detailed in the provided context, the general strategies for forming fused indole systems can be inferred. For instance, intramolecular nucleophilic aromatic substitution has been used to synthesize 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. rsc.org This suggests that similar strategies involving intramolecular cyclization of suitably functionalized this compound derivatives could lead to the desired pyrido[1′,2′:1,2]pyrimido[5,4-b]indole ring system.
Synthesis of 2-Mercaptopyrimido[5,4-b]indoles
The construction of the pyrimido[5,4-b]indole ring system from this compound derivatives is a key transformation for creating fused heterocyclic structures. A direct and effective method involves the reaction of 3-amino-1H-indole-2-carboxylate esters with reagents that can provide the necessary carbon and sulfur atoms to form the pyrimidine (B1678525) ring.
One established method is the fusion of ethyl 3-amino-1H-indole-2-carboxylate with thiourea (B124793) at high temperatures (180°C), which directly yields a 2-mercaptopyrimido[5,4-b]indole. researchgate.net This reaction provides a straightforward route to the target scaffold through the cyclocondensation of the amino and ester functionalities of the indole with the two nitrogen atoms and the sulfur atom of thiourea.
Alternatively, reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isothiocyanates lead to the formation of 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones. researchgate.net In this process, the isothiocyanate reacts with the 3-amino group, followed by cyclization involving the ester at the 2-position to close the pyrimidine ring. The resulting thione is a tautomer of the mercapto-pyrimidine derivative. These thiones can subsequently undergo alkylation specifically at the sulfur atom, confirming the presence of the mercapto group in its thione form. researchgate.net
| Indole Reactant | Reagent | Product | Reference |
|---|---|---|---|
| Ethyl 3-amino-1H-indole-2-carboxylate | Thiourea | 2-Mercaptopyrimido[5,4-b]indole | researchgate.net |
| Methyl 3-amino-1H-indole-2-carboxylates | Aryl isothiocyanates | 3-Aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones | researchgate.net |
Reaction Mechanisms and Selectivity Control in this compound Chemistry
The chemistry of this compound is characterized by a variety of reaction mechanisms and the critical need for selectivity control to achieve desired molecular architectures. The presence of multiple reactive sites—the indole nitrogen, the 3-amino group, and the 2-carboxylic acid—necessitates precise control over reaction conditions.
Reaction Mechanisms:
The formation of the 3-amino-1H-indole-2-carboxylate core itself can proceed through several mechanistic pathways. One notable method involves the sodium hydride-promoted addition of a glycinate α-carbon to the cyano group of a protected 2-aminobenzonitrile. researchgate.net This intramolecular cyclization efficiently constructs the indole nucleus with the desired 3-amino and 2-carboxylate functionalities. researchgate.net
Further transformations of the indole scaffold employ a range of mechanisms:
[3+2] Cyclization: A modern approach to 1,2,5-trisubstituted 1H-indole-3-carboxylic esters utilizes a [3+2] cyclization strategy. mdpi.com This reaction is initiated by the addition of an anion from a phenylacetate (B1230308) derivative to an imine, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the indole ring. mdpi.com
Multicomponent Reactions (MCRs): The Ugi four-component reaction provides an efficient route to complex indole derivatives. rug.nl This is often followed by a palladium-catalyzed cyclization, which involves C(sp²)-H functionalization to assemble fused polyheterocyclic systems like indolo[3,2-c]quinolinones. rug.nl
Radical Cyclization: Novel transformations include radical reactions. For instance, 2-azaallyl radicals, generated from precursors like 4-selanylcarbonyl-substituted 2-azabuta-1,3-dienes, can undergo a 5-endo-trig cyclization to form functionalized 4-pyrrolin-3-ones. acs.org
Selectivity Control:
Controlling the selectivity of reactions is paramount in the chemistry of these multifunctional molecules. Key strategies include:
Catalysis: Palladium catalysis is instrumental in directing C-H activation and cross-coupling reactions, enabling the selective formation of specific bonds. rug.nl For example, Pd(II) acetate is used to catalyze the cyclization of Ugi products to form indoloquinolines. rug.nl
Protecting Groups: The instability of the electron-rich 3-aminoindole core often necessitates the use of protecting groups. researchgate.net N-carbamate protecting groups, which can be removed under neutral conditions via Pd-C mediated hydrogenolysis, are effective in preventing unwanted side reactions like oxidative dimerization. researchgate.net
Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the reaction outcome. Sodium hydride, for instance, is effective at low temperatures for promoting cyclization to the indole core. researchgate.net In other cases, thermal conditions, such as fusion at 180°C, are required for cyclocondensation reactions. researchgate.net
Substituent Effects: The electronic properties of substituents on the aromatic ring can influence reactivity and selectivity. Structure-activity relationship (SAR) studies guide the modification of the indole core to achieve selective antagonism for biological targets like the CysLT1 receptor, demonstrating that specific substitutions are crucial for potency and selectivity. nih.gov
| Reaction Type | Key Mechanistic Feature | Selectivity Control Method | Reference |
|---|---|---|---|
| Indole Core Synthesis | Intramolecular nucleophilic addition to a cyano group | Use of NaH as a base; N-carbamate protecting group | researchgate.net |
| Fused Ring Synthesis (Ugi/Pd-Catalysis) | Four-component reaction followed by C(sp²)-H functionalization | Pd(OAc)₂ catalysis for selective C-C bond formation | rug.nl |
| [3+2] Cyclization | SNAr ring closure | Activation of the aromatic ring with electron-withdrawing groups (e.g., nitro, cyano) | mdpi.com |
| Radical Cyclization | 5-endo-trig cyclization of a 2-azaallyl radical | Photochemical initiation to generate the radical species | acs.org |
Advanced Spectroscopic and Structural Characterization of 3 Amino 1h Indole 2 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
1D NMR (¹H, ¹³C) for Comprehensive Structural Elucidation
One-dimensional NMR, encompassing proton (¹H) and carbon-13 (¹³C) NMR, offers a fundamental yet comprehensive overview of a molecule's structure.
In the ¹H NMR spectra of derivatives such as ethyl 3-amino-1H-indole-2-carboxylates, distinct signals reveal the presence and electronic environment of each proton. For instance, the proton of the indole (B1671886) N-H group typically appears as a singlet at a downfield chemical shift, often above 11 ppm, indicating its acidic nature. nih.gov Protons on the aromatic ring of the indole nucleus and any phenyl substituents exhibit complex splitting patterns (multiplets, doublets, triplets) in the aromatic region (typically 6.5-8.0 ppm), with their specific shifts and coupling constants providing insights into the substitution pattern. nih.gov The protons of the ethyl ester group are readily identifiable by a quartet and a triplet, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) groups, respectively. nih.gov
Table 1: Representative ¹H NMR and ¹³C NMR Data for Derivatives of 3-Amino-1H-indole-2-carboxylic Acid
| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | Reference |
| Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate | 11.21 (s, 1H), 7.53 (s, 1H), 7.39 (d, J = 8.4 Hz, 1H), 7.26–7.21 (m, 1H), 7.16 (d, J = 8.4 Hz 1H), 6.93–6.87 (m, 3H), 6.82 (d, J = 8.8 Hz, 2H), 4.31 (q, J = 6.8 Hz, 2H), 3.70 (s, 3H), 1.31 (t, J = 7.2 Hz, 3H) | 162.46, 154.07, 138.30, 136.65, 129.56, 125.95, 122.07, 120.44, 119.43, 118.84, 114.69, 113.77, 113.33, 60.39, 55.72, 14.91 | nih.gov |
| Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate | 11.68 (s, 1H), 7.51–7.43 (m, 3H), 7.33–7.29 (m, 2H), 7.12 (t, J = 8.0 Hz, 2H), 7.05–7.02 (m, 1H), 6.84–6.78 (m, 2H), 4.32 (q, J = 6.8 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H) | 162.21, 141.68, 136.21, 129.84, 128.27, 126.03, 125.32, 121.58, 121.53, 120.44, 120.36, 119.88, 116.78, 115.45, 113.65, 60.93, 14.69 | nih.gov |
2D NMR Techniques (COSY, HSQC, HMBC) for Inter-atomic Connectivity and Assignment
While 1D NMR provides a wealth of information, complex molecules often require two-dimensional (2D) NMR techniques to resolve overlapping signals and establish definitive atomic connectivity.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the spin systems within the aromatic rings and identifying adjacent protons in aliphatic chains.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton-carbon pairs (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is directly bonded to. This technique is instrumental in assigning the carbon signals based on the more readily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information on longer-range proton-carbon couplings, typically over two or three bonds (and sometimes four). This is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons) by their correlations to nearby protons. For instance, the proton on the indole nitrogen (N-H) can show a correlation to the carbonyl carbon of the carboxylic acid group, confirming their proximity within the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For derivatives of this compound, HRMS is used to confirm the molecular formula and, by extension, the successful synthesis of the target molecule. For example, the calculated exact mass for the protonated molecule [M+H]⁺ of a derivative can be compared to the experimentally determined value, providing strong evidence for its identity. nih.govmdpi.com
Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data for Derivatives of this compound
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |
| Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate | C₁₈H₁₈N₂O₃ | 311.1396 | 311.1402 | nih.gov |
| Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate | C₁₇H₁₅ClN₂O₂ | 315.0900 | 315.0907 | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/LC-PDA-MS) for Purity Assessment and Identification
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a synthesized compound and to confirm its identity. nih.gov The retention time from the LC provides a characteristic value for the compound under specific chromatographic conditions, while the mass spectrometer provides the molecular weight. The use of a photodiode array (PDA) detector in conjunction with LC-MS (LC-PDA-MS) allows for the acquisition of UV-Vis spectra of the eluting compounds, which can further aid in their identification and purity assessment. In the analysis of this compound derivatives, LC-MS is often used to ensure the purity of the final products, which is crucial for subsequent biological or chemical studies. nih.govwikipedia.org
Vibrational Spectroscopy
For indole derivatives, IR spectroscopy is particularly useful for identifying key functional groups. The N-H stretching vibration of the indole ring and the amino group typically appear in the region of 3300-3500 cm⁻¹. tandfonline.com The stretching vibration of the carboxylic acid O-H group is characterized by a very broad absorption band, often spanning from 2500 to 3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid or ester group gives rise to a strong, sharp absorption band in the region of 1650-1750 cm⁻¹. tandfonline.comresearchgate.net The specific position of these bands can be influenced by hydrogen bonding and the electronic effects of other substituents in the molecule. For instance, the IR spectrum of an indole-2-carboxamide derivative shows characteristic bands for the carbonyl group (C=O) at 1651 cm⁻¹, the amide N-H at 3322 cm⁻¹, and the indole N-H at 3405 cm⁻¹. tandfonline.com
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Interactions
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule and probing the nature of hydrogen bonding. In this compound, the primary amine (-NH₂), carboxylic acid (-COOH), and indole N-H groups give rise to distinct vibrational modes.
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically observed between 2500 and 3300 cm⁻¹. libretexts.org This broadness is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers that commonly form in the solid state. orgchemboulder.com Superimposed on this broad absorption are the sharper C-H stretching peaks. libretexts.org The carbonyl (C=O) stretching frequency of the carboxylic acid dimer is found near 1710 cm⁻¹. libretexts.org For conjugated carboxylic acids, this peak can shift to a lower wavenumber by 20-30 cm⁻¹. libretexts.org
The N-H stretching vibrations of primary amines (R-NH₂) typically appear as two bands in the 3300 to 3500 cm⁻¹ region. libretexts.org These bands are generally sharper and less intense than the O-H band of an alcohol. libretexts.org One band corresponds to the symmetric stretching mode, and the other to the asymmetric mode. youtube.com The indole N-H stretch is also found in this region and its position can be indicative of its involvement in hydrogen bonding. For instance, in the solid state, an intermolecular N-H···O hydrogen bond can be observed around 3350 cm⁻¹. researchgate.net
A study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) assigned a sharp band at 3342 cm⁻¹ to the N-H stretching vibration involved in an intermolecular N–H⋯O hydrogen bond. mdpi.com In another polymorph of the same compound, a similar band was observed at 3336 cm⁻¹. mdpi.com These findings highlight how IR spectroscopy can differentiate between polymorphic forms by revealing subtle differences in hydrogen bonding environments. mdpi.com
The delocalization of electrons in the carboxylate group upon deprotonation leads to characteristic symmetric and antisymmetric OCO stretching modes around 1300 and 1600 cm⁻¹, respectively. wayne.edu The positions of these bands are highly sensitive to the surrounding environment. wayne.edu
Table 1: Characteristic IR Absorption Frequencies for this compound and Related Structures
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad, indicative of hydrogen-bonded dimers. libretexts.orgorgchemboulder.com |
| C=O stretch | 1690-1760 | Strong intensity. orgchemboulder.com Shifts lower with conjugation. libretexts.org | |
| C-O stretch | 1210-1320 | ||
| Primary Amine | N-H stretch | 3300-3500 | Two sharp bands for primary amines. libretexts.orgyoutube.com |
| Indole | N-H stretch | ~3350 | Position depends on hydrogen bonding. researchgate.net |
| Aromatic Ring | C-H stretch | >3000 | |
| C=C stretch | 1450-1600 |
Raman Spectroscopy (if applicable for relevant research)
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For carboxylic acids, the C=O stretching vibration near 1700 cm⁻¹ is a prominent feature in the Raman spectrum when the carboxyl group is un-ionized. scilit.com Upon ionization to a carboxylate ion, this band disappears and is replaced by an intense, polarized line near 1400 cm⁻¹, corresponding to the symmetric valence oscillation of the COO⁻ group. scilit.com
Studies on carboxylic acids in aqueous solutions have shown that as the concentration increases, hydrated monomers are progressively replaced by hydrated linear dimers and then cyclic dimers. rsc.org At higher concentrations, longer oligomers and dominant cyclic dimers are observed. rsc.org Raman spectroscopy, in conjunction with IR, can be used to assign the vibrational modes of these different species. rsc.org For instance, in a study of acetic and propanoic acids, the major species in the pure liquid state at room temperature was assigned to the centrosymmetric dimer based on both IR and Raman data. rsc.org
Electronic Spectroscopy
Electronic spectroscopy, encompassing UV-Visible and fluorescence techniques, provides insights into the electronic structure, conjugation, and photophysical properties of molecules.
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. The indole ring system is the primary chromophore in this compound. Unconjugated carboxylic acids typically absorb around 210 nm, which is often too low for practical use in analysis. libretexts.org However, the indole nucleus gives rise to characteristic absorption bands in the UV region.
The absorption spectrum of indole and its derivatives is influenced by the substituents on the ring. researchgate.net For example, the UV-visible spectrum of indole-3-carboxylic acid shows a distinct local maximum at 278 nm. researchgate.net In contrast, indole-3-acetaldehyde exhibits maxima at 244, 260, and 300 nm. researchgate.net The presence of a C=O group conjugated with the indole ring can significantly alter the spectrum compared to indole itself. researchgate.net
The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is also an important parameter obtained from UV-Vis spectroscopy. For instance, in a series of fluorescent indole nucleoside analogues, the removal of a 6-amino group was found to be beneficial for the molar extinction coefficient. nih.gov
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. The indole ring is naturally fluorescent, and its emission properties are sensitive to the local environment and substituents.
The fluorescence spectra of indole derivatives are often similar, indicating the dominant role of the indole chromophore in the emission process. researchgate.net However, the quantum yield, which is the ratio of photons emitted to photons absorbed, can be strongly dependent on the excitation wavelength and molecular structure. researchgate.net For example, converting a methyl carboxylate ester to a carboxylic acid in a 6-amino-1H-indole-4-carboxylic acid nucleoside analogue was shown to increase the quantum yield from 0.53 to 0.64. nih.gov
Studies on constrained tryptophan derivatives, which contain an indole moiety, have provided insights into the complex photophysics. The fluorescence decay of the tryptophan zwitterion is influenced by ground-state heterogeneity, with different rotamers exhibiting varying rates of intramolecular excited-state proton and electron transfer. nih.gov These processes, which can quench fluorescence, are key nonradiative decay pathways. nih.gov
X-ray Crystallography and Polymorphism Studies
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure and packing in the solid state. For indole carboxylic acids, this technique has revealed the common formation of hydrogen-bonded dimers. mdpi.com For example, the crystal structure of indole-3-carboxylic acid features centrosymmetric cyclic dimers linked by O–H⋯O hydrogen bonds. mdpi.com
The crystal structure of indole-2-carboxylic acid itself has been determined to be orthorhombic, with the space group Pna2₁. researchgate.net In this structure, two chains of molecules form a planar ribbon held together by both O–H···O and N–H···O hydrogen bonds. researchgate.net
Table 2: Crystallographic Data for an Indole-2-Carboxylic Acid Derivative
| Parameter | 5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 2) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0305(2) |
| b (Å) | 13.0346(6) |
| c (Å) | 17.2042(9) |
| β (°) | 91.871(5) |
| Z | 4 |
| Source: mdpi.comnih.gov |
Investigation of Polymorphism and Intermolecular Interactions (e.g., Hydrogen Bonding Networks, C-H⋯O contacts)
Comprehensive searches of available scientific literature and crystallographic databases did not yield specific studies on the polymorphism and detailed intermolecular interactions of this compound. While research exists for structurally related indole derivatives, which highlights the common occurrence of hydrogen-bonded dimers and other supramolecular assemblies, specific experimental data on the crystal structure of this compound remains elusive.
The molecular structure of this compound, featuring a carboxylic acid group, an amino group, and an indole N-H group, suggests a high potential for the formation of complex hydrogen bonding networks. These functional groups can act as both hydrogen bond donors and acceptors, theoretically leading to various packing arrangements and the possibility of polymorphism. The interplay between N-H···O, O-H···O, N-H···N, and weaker C-H···O interactions would be critical in determining the solid-state architecture of this compound.
Given the absence of specific crystallographic data for this compound, a detailed analysis of its hydrogen bonding networks and potential for polymorphism cannot be provided at this time. Future experimental studies, such as single-crystal X-ray diffraction, would be necessary to elucidate the precise solid-state structure and intermolecular interactions of this compound. Such studies would provide valuable insights into its physicochemical properties and behavior.
Computational Chemistry and Theoretical Investigations of 3 Amino 1h Indole 2 Carboxylic Acid and Analogues
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for elucidating the fundamental properties of molecules. These methods, grounded in the principles of quantum mechanics, provide detailed information about the geometric and electronic structures of 3-amino-1H-indole-2-carboxylic acid and its analogues.
Density Functional Theory (DFT) for Molecular Geometry, Electronic Structure, and Spectroscopic Correlations
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry, electronic properties, and spectroscopic features of indole (B1671886) derivatives.
Studies on analogues like 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) have utilized DFT calculations, specifically with the ωB97X-D functional and basis sets like 6-31++G(d,p), to explore their structures. mdpi.com Such calculations can predict bond lengths, bond angles, and dihedral angles, which often show excellent agreement with experimental data obtained from single-crystal X-ray diffraction. mdpi.com For instance, in a newly discovered polymorph of MI2CA, DFT was used to model dimeric and trimeric structures, confirming that the formation of cyclic dimers through O−H⋯O hydrogen bonds is a key feature of its crystalline structure. mdpi.com
Table 1: Example of DFT-Calculated Geometrical Parameters for an Indole Derivative Analogue (Note: This table is illustrative, based on typical data from DFT studies of similar compounds.)
| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | C2-C3 | 1.38 |
| Bond Length | N1-C2 | 1.37 |
| Bond Length | C8-N1 | 1.39 |
| Bond Angle | C3-C2-N1 | 110.5 |
| Bond Angle | C2-N1-C8 | 108.9 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. libretexts.org
In computational studies of indole derivatives, FMO analysis is used to understand their electronic behavior. bhu.ac.in A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. libretexts.org For many organic molecules, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is on electron-poor regions. This distribution helps in predicting the sites for electrophilic and nucleophilic attacks. For this compound, the electron-donating amino group at the C3 position would be expected to significantly influence the energy and localization of the HOMO.
Table 2: Illustrative Frontier Molecular Orbital Energies for an Indole Analogue (Note: Data is representative of typical values found in computational studies of related molecules.)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.8 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays different colors on the molecule's surface to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow areas represent intermediate potential values.
For indole and its derivatives, MEP maps reveal that the region around the heteroatoms (nitrogen and oxygen) is typically electron-rich (red or yellow), making it a likely site for interaction with electrophiles or for forming hydrogen bonds. researchgate.netresearchgate.net In this compound, the carboxylic acid group's oxygen atoms and the amino group's nitrogen atom would be expected to be prominent negative potential sites. The hydrogen atoms of the amino and carboxylic groups, as well as the indole N-H, would correspond to positive potential regions. This information is crucial for understanding intermolecular interactions, such as those involved in crystal packing or binding to a biological target. researchgate.net
Topological Analyses (e.g., Localized Orbital Locator (LOL), Reduced Density Gradient (RDG), Electron Localization Function (ELF))
Topological analyses of the electron density provide deeper insights into the nature of chemical bonds and non-covalent interactions. Methods like the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are used to partition molecular space into regions corresponding to atomic cores, covalent bonds, and lone pairs.
While specific topological analyses for this compound are scarce in the literature, the application of these methods to similar heterocyclic systems is well-documented. RDG analysis, for example, is particularly useful for identifying and visualizing weak non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. It plots the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue. Spikes in this plot at low-density values indicate the presence of non-covalent interactions. This would be highly relevant for analyzing the hydrogen bonding patterns and other intermolecular forces in the crystal structure of this compound.
Excited State Theory and Photophysical Simulations
The photophysical properties of indole and its derivatives are of significant interest due to their role as fluorophores, with tryptophan being a primary example. nih.gov Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to study the electronic excited states and simulate their photophysical behavior.
Investigations into indole itself reveal a complex photophysics governed by two low-lying π → π* excited states, labeled ¹La and ¹Lb. nih.gov These states are nearly degenerate, and their relative ordering can be influenced by the solvent environment. Upon photoexcitation, the molecule undergoes relaxation, which can involve transitions between these states and non-radiative decay pathways. nih.gov Computational simulations can model these relaxation dynamics, providing insights into fluorescence lifetimes and quantum yields. For this compound, the amino and carboxylic acid substituents would be expected to modulate the energies of the ¹La and ¹Lb states, thereby influencing its absorption and emission spectra. TD-DFT calculations could predict these effects and help interpret experimental spectroscopic data.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which is essential for understanding processes like conformational changes, solvent interactions, and ligand-receptor binding.
MD simulations have been used to study the behavior of indole in aqueous solution, revealing details about its solvation shell and the dynamics of its interaction with water molecules. nih.gov In the context of drug design, MD simulations are frequently used to investigate the binding stability of indole derivatives to their biological targets. For example, simulations of indole-2-carboxylic acid derivatives as inhibitors of enzymes like IDO1/TDO or HIV-1 integrase have been used to predict their binding modes and assess the stability of the ligand-protein complex. mdpi.comnih.gov Similarly, MD simulations of isoindoline (B1297411) esters derived from amino acids (including tryptophan) have been used to study their interaction with the GABAA receptor. mdpi.com For this compound, MD simulations could be employed to study its conformational flexibility, its interactions with solvent molecules, and its potential binding modes within a target protein active site.
Investigation of Dynamic Behavior and Solvent Effects
The dynamic nature of this compound and its analogues, along with the influence of the surrounding solvent, plays a crucial role in their chemical reactivity and biological interactions. Computational methods, particularly molecular dynamics (MD) simulations and quantum chemical calculations incorporating solvent models, are instrumental in elucidating these aspects.
While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on similar heterocyclic systems. MD simulations can reveal the conformational landscape of the molecule, identifying low-energy structures and the flexibility of the amino and carboxylic acid functional groups. This flexibility is critical for its ability to adapt and bind to biological targets.
The solvent environment can significantly impact the molecule's properties, including its tautomeric equilibrium. For instance, computational studies on analogous heterocyclic compounds like 3-hydroxy-2-quinoxalinecarboxylic acid have demonstrated that the stability of different tautomers is solvent-dependent. researchgate.netresearchgate.net Using polarized continuum models (PCM), it has been shown that solvents can alter the geometry and energetic properties of such molecules. researchgate.netresearchgate.net Similar effects can be anticipated for this compound, where the equilibrium between the amino-imino and keto-enol tautomers can be influenced by the polarity and hydrogen-bonding capabilities of the solvent. nih.gov Theoretical investigations on adenine (B156593) derivatives have also highlighted that the electronic structure and stability of tautomers are sensitive to the solvent polarity, a principle that would apply to the indole nucleus of the title compound. nih.gov
Ligand-Target Interaction Dynamics (e.g., in enzyme active sites)
Understanding the dynamic interplay between this compound analogues and their biological targets is fundamental for drug design. Molecular docking and molecular dynamics (MD) simulations are powerful tools to visualize and analyze these interactions at the atomic level.
For example, in the context of developing inhibitors for enzymes like HIV-1 integrase, molecular docking studies have been employed to predict the binding mode of indole-2-carboxylic acid derivatives. These studies have shown that the indole nucleus can chelate with magnesium ions within the enzyme's active site, a critical interaction for inhibitory activity. nih.govrsc.org Furthermore, MD simulations of indole-2-carboxamide derivatives targeting EGFR and CDK2 have revealed detailed interaction dynamics. nih.gov These simulations can show how the ligand and protein adapt to each other over time, highlighting key hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov For instance, the amide linkage in some indole-2-carboxamide derivatives has been shown to form crucial hydrogen bonds with amino acid residues like Glu885 and Asp1046 in the active site of certain kinases. mdpi.com
The following table summarizes key interactions observed in docking studies of indole-2-carboxylic acid analogues with their respective biological targets.
| Compound Class | Target Enzyme | Key Interactions |
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Chelation with Mg2+ ions, π-π stacking with viral DNA. nih.govrsc.org |
| Indole-2-carboxamide derivatives | EGFR/CDK2 | Hydrogen bonding with key amino acid residues (e.g., THR 766), π-cation interactions. nih.gov |
| 1H-Indole-2-carboxamides | CB1 Receptor | Interactions within a specific region of the CB1 binding pocket. nih.gov |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling
Quantitative Structure-Activity Relationships (QSAR) Derivation
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that govern their potency.
While specific QSAR studies focusing solely on a series of this compound analogues are not widely reported, QSAR analyses have been conducted on related indole derivatives. For instance, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed on indole-2-carboxamide derivatives targeting various enzymes. nih.gov These studies generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence biological activity. Such models have demonstrated a significant correlation between the calculated binding free energies and the experimentally determined inhibitory potencies (IC50 values). nih.gov
In a study on novel 3-(aminooxalyl-amino)- and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives, QSAR models highlighted the importance of 3D molecular descriptors in influencing their anti-inflammatory and analgesic activities. researchgate.net Similarly, for a series of indole derivatives targeting the serotonin (B10506) transporter, dopamine (B1211576) D2 receptor, and MAO-A enzyme, 3D-QSAR studies provided valuable insights into their structure-activity relationships. mdpi.com These examples underscore the potential of QSAR in guiding the optimization of analogues of this compound for various therapeutic targets.
Ligand-Based and Structure-Based Design Principles for Targeted Biological Activity
Both ligand-based and structure-based design strategies are pivotal in the development of analogues of this compound with specific biological activities.
Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to be active. From this information, a pharmacophore model can be constructed, which defines the essential three-dimensional arrangement of functional groups required for biological activity. For example, the discovery of potent and selective CysLT1 antagonists from 3-substituted 1H-indole-2-carboxylic acid derivatives identified the indole ring, the carboxylic acid function, and a specific phenyl group as necessary pharmacophores for activity. nih.gov
Structure-based design , on the other hand, utilizes the known 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. This allows for the rational design of ligands that can fit into the active site and form favorable interactions. Molecular docking is a key tool in this approach, as it predicts the binding orientation and affinity of a ligand to its target. For instance, in the design of HIV-1 integrase inhibitors, the indole-2-carboxylic acid scaffold was identified as a promising starting point. nih.govrsc.org Subsequent optimization, guided by docking studies, led to the synthesis of derivatives with significantly improved inhibitory activity. nih.govrsc.org These studies revealed that introducing specific substituents, such as a halogenated benzene (B151609) ring, could enhance π-π stacking interactions with the viral DNA. nih.govrsc.org
The following table summarizes the design principles and resulting activity for some analogues.
| Compound Series | Design Principle | Key Structural Feature | Resulting Biological Activity |
| 3-Substituted 1H-indole-2-carboxylic acid derivatives | Ligand-based (Pharmacophore identification) | Indole ring, carboxylic acid, specific phenyl group | CysLT1 selective antagonists nih.gov |
| Indole-2-carboxylic acid derivatives | Structure-based (Molecular docking) | Halogenated benzene ring | HIV-1 integrase inhibitors nih.govrsc.org |
| 1H-Indole-3-carboxylic acid pyridine-3-ylamides | SAR study | Pyridine-3-ylamide moiety | 5-HT2C receptor antagonists nih.gov |
Mechanistic Insights from Computational Studies into Chemical Transformations and Biological Activity
Computational studies offer a powerful lens to investigate the mechanisms of chemical reactions and the underpinnings of biological activity at a molecular level.
From a biological perspective, computational studies can unravel the intricate mechanisms through which a molecule exerts its effects. For example, in the case of indole-2-carboxylic acid derivatives acting as dual inhibitors of IDO1 and TDO, molecular docking and molecular dynamics simulations have been used to predict the binding modes within the active sites of these enzymes. nih.gov These computational models can provide insights that guide further structural optimization to enhance inhibitory potency and selectivity. nih.gov Similarly, for indole-2-carboxamides showing antiproliferative activity, computational analysis has helped to elucidate their potential as multi-targeted kinase inhibitors. mdpi.com
Biological and Biomedical Research Applications of 3 Amino 1h Indole 2 Carboxylic Acid Derivatives
Target-Specific Pharmacological Modulations
The structural framework of 3-amino-1H-indole-2-carboxylic acid allows for diverse chemical modifications, resulting in derivatives that can interact with high specificity and affinity with a range of biological macromolecules. This has enabled the exploration of their roles as receptor antagonists, agonists, and enzyme inhibitors.
Receptor Antagonism and Agonism
Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators that play a crucial role in the pathophysiology of asthma and allergic rhinitis by activating CysLT1 and CysLT2 receptors. nih.gov Derivatives of this compound have been identified as a novel class of potent and selective CysLT1 receptor antagonists. nih.govnih.gov
A notable example is the indole (B1671886) derivative, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k). nih.govnih.gov This compound exhibited high potency and selectivity for the CysLT1 receptor, with IC50 values of 0.0059 ± 0.0011 μM for CysLT1 and 15 ± 4 μM for CysLT2. nih.govnih.govebi.ac.uk The essential structural features for this activity include the (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group and the indole-2-carboxylic acid moiety. nih.gov The α,β-unsaturated amide moieties at position 3 of the indole ring were also found to be important for the antagonist activity. nih.gov
The antagonist activity of compound 17k was found to be significantly more potent than the established CysLT1 antagonist, montelukast, in both calcium mobilization and chemotaxis assays. nih.gov This discovery underscores the potential of the this compound scaffold in developing new and improved treatments for asthma and other inflammatory conditions. nih.gov
| Compound | CysLT1 IC50 (μM) | CysLT2 IC50 (μM) |
| 17k | 0.0059 ± 0.0011 | 15 ± 4 |
| Montelukast | - | - |
| Compound 1 | 0.66 ± 0.19 | No activity |
Data sourced from Chen et al., 2016. nih.gov
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, possesses a glycine (B1666218) binding site that allosterically modulates receptor activity. nih.gov Indole-2-carboxylic acid (I2CA) itself has been identified as a specific and competitive antagonist of the potentiation by glycine at the NMDA receptor. nih.gov In the presence of low glycine concentrations, I2CA can completely block the NMDA response, highlighting the critical role of glycine in receptor activation. nih.gov
Further research into indole-2-carboxylate (B1230498) derivatives has revealed their potential as antagonists at this site. For instance, 6-chloro-2-carboxyindole-3-acetic acid (SC-49648) was shown to antagonize the effects of NMDA and D-serine, an agonist at the glycine site, in vivo. nih.gov However, the bioavailability of compounds like SC-49648 and 7-chlorokynurenic acid was found to be poor. nih.gov To address this, more lipophilic ester analogs were designed as prodrugs. For example, the 3-ethylester analog of SC-49648, SC-50132, was found to be metabolized to the active parent compound in vivo. nih.gov
These findings suggest that the indole-2-carboxylic acid scaffold is a valuable starting point for the development of NMDA receptor modulators, which could have therapeutic applications in conditions associated with excitotoxicity, such as stroke and epilepsy. nih.gov
The cannabinoid receptor 1 (CB1), a G-protein coupled receptor abundant in the central nervous system, is a key target for therapeutic intervention in various physiological processes. nih.gov Derivatives of indole-2-carboxamide have been identified as allosteric modulators of the CB1 receptor. nih.govnih.govrealmofcaring.org
A prototypical example is 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569). nih.govnih.gov Research has revealed key structural requirements for the allosteric modulation of CB1 by these indole-2-carboxamides. These include the chain length at the C3-position, an electron-withdrawing group at the C5-position, the length of the linker between the amide and the phenyl ring, and the amino substituent on the phenyl ring. nih.gov
Optimization of these functionalities led to the identification of potent positive allosteric modulators. For example, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) exhibited a KB of 259.3 nM and a high binding cooperativity (α) of 24.5. nih.govacs.org Another derivative, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f), displayed a KB of 89.1 nM, one of the lowest values reported for a CB1 allosteric modulator. nih.govacs.org Interestingly, these positive allosteric modulators of agonist binding acted as antagonists of agonist-induced G-protein coupling. nih.gov
| Compound | KB (nM) | α |
| 12d | 259.3 | 24.5 |
| 12f | 89.1 | - |
Data sourced from Ignas et al., 2014. nih.gov
The Hedgehog (Hh) signaling pathway is crucial for embryonic development, and its aberrant activation is implicated in various cancers. nih.govresearchgate.net Research has led to the development of two new classes of Hh pathway inhibitors based on L-tryptophan and benzo nih.govnih.govdioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine. nih.gov
Within a focused library of these compounds, derivatives of indole-2-carboxylic acid emerged as potent inhibitors of Gli, a downstream transcription factor in the Hh pathway. nih.gov Specifically, 5-methoxy-1H-indole-2-carboxylic acid benzo nih.govnih.govdioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amide (29) and 5-chloro-1H-indole-2-carboxylic acid benzo nih.govnih.govdioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amide (30) demonstrated sub-micromolar inhibitory activity against Gli expression, with IC50 values of 0.5 μM and 0.24 μM, respectively. nih.gov
Importantly, these compounds were found to act downstream of Smoothened (Smo), a key transmembrane protein in the Hh pathway, indicating a distinct mechanism of action from many existing Hh pathway inhibitors. nih.gov This highlights the potential of the indole-2-carboxylic acid scaffold in developing novel anticancer agents that target the Hh pathway at different points.
| Compound | Gli Expression IC50 (μM) |
| 29 | 0.5 |
| 30 | 0.24 |
Data sourced from McCluskey et al., 2017. nih.gov
Enzyme Inhibition Studies
In addition to receptor modulation, derivatives of this compound have been investigated for their ability to inhibit various enzymes.
Research has shown that 3-(octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid can act as inhibitors of cytosolic phospholipase A2. nih.gov The most potent inhibitor identified in this study was 1-methyl-3-octadecanoylindole-2-carboxylic acid, with an IC50 of 8 μM. nih.gov
Furthermore, a series of indole-2-carboxylic acid derivatives have been designed and synthesized as novel inhibitors of HIV-1 integrase strand transfer. rsc.orgmdpi.com Compound 17a, in particular, showed significant inhibitory activity against integrase with an IC50 value of 3.11 μM. rsc.org Structural analysis revealed that a C6 halogenated benzene (B151609) ring on the indole core could effectively bind with viral DNA through π-π stacking interactions. rsc.org Further optimization led to derivative 20a, which exhibited an even more potent integrase inhibitory effect with an IC50 of 0.13 μM. mdpi.com
These findings demonstrate the versatility of the indole-2-carboxylic acid scaffold in the design of enzyme inhibitors for a range of therapeutic targets, including inflammatory enzymes and viral proteins. nih.govrsc.org
HIV-1 Integrase Strand Transfer Inhibition: Mechanistic Aspects and Binding Mode Analysis
The human immunodeficiency virus type 1 (HIV-1) integrase is a crucial enzyme for the replication of the virus, making it a prime target for antiviral therapy. nih.gov Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that block the catalytic activity of this enzyme. rsc.org Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of novel INSTIs. nih.govnih.gov
The primary mechanism of action for these inhibitors involves the chelation of two magnesium ions (Mg²⁺) within the active site of the HIV-1 integrase. nih.govrsc.orgnih.gov This interaction is typically mediated by the indole nucleus and the C2 carboxyl group of the compound. nih.govnih.gov By binding to these essential metallic cofactors, the inhibitors effectively block the strand transfer step of the integration process, thereby preventing the insertion of the viral DNA into the host genome. nih.govrsc.org
Binding mode analysis has provided detailed insights into the interactions between these indole derivatives and the integrase enzyme. Structural optimizations have shown that the introduction of specific substituents can significantly enhance inhibitory activity. For instance, a halogenated benzene ring at the C6 position of the indole core has been demonstrated to effectively bind with the viral DNA through π–π stacking interactions. rsc.org Furthermore, the addition of a long branch at the C3 position of the indole nucleus allows the inhibitor to extend into a nearby hydrophobic cavity of the integrase active site, leading to interactions with key amino acid residues such as Tyr143 and Asn117. nih.gov These additional binding interactions contribute to the increased potency of the inhibitors. nih.gov
Table 1: Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase
| Compound | Description | IC₅₀ (µM) | Reference |
| 1 | Indole-2-carboxylic acid | - | rsc.org |
| 3 | Indole-2-carboxylic acid derivative | - | nih.govnih.gov |
| 17a | Indole-2-carboxylic acid derivative with C6 halogenated benzene ring | 3.11 | rsc.org |
| 20a | Indole-2-carboxylic acid derivative with a long branch on C3 | 0.13 | nih.govnih.gov |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Plasminogen Activator Inhibitor-1 (PAI-1) Inhibition
Selective MCL-1 Inhibition
Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein that is often overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. This makes Mcl-1 an attractive target for the development of anticancer drugs. Derivatives of 1H-indole-2-carboxylic acid have been designed as potent and selective inhibitors of Mcl-1. nih.gov
These inhibitors function by binding to the BH3 binding groove of Mcl-1, a site that is crucial for its interaction with pro-apoptotic proteins. nih.gov By occupying this groove, the indole-based inhibitors prevent Mcl-1 from neutralizing pro-apoptotic signals, thereby promoting apoptosis in cancer cells. More specifically, certain derivatives have been shown to occupy the P1-P3 pockets within the BH3 binding groove, forming key interactions with amino acid residues such as Lys234 and Val249. nih.gov
Fragment-based screening and structure-based design have led to the development of tricyclic indole 2-carboxylic acid inhibitors with high affinity and selectivity for Mcl-1. nih.gov Some of these compounds exhibit binding affinities in the nanomolar range and show significant selectivity for Mcl-1 over other anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov
Table 2: Binding Affinity of Selected Indole-2-Carboxylic Acid Derivatives for Mcl-1
| Compound | Description | Kᵢ (nM) | Reference |
| 1 | Optimized 2-indole carboxylic acid derivative | 55 | nih.gov |
| 47 | 1H-indole-2-carboxylic acid derivative | 24 | nih.gov |
| Tricyclic Indole Derivative | Tricyclic 2-indole carboxylic acid inhibitor | 3 | nih.gov |
Kᵢ represents the inhibition constant, a measure of the inhibitor's binding affinity.
PPARgamma Partial Agonism Investigations
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, insulin (B600854) sensitivity, and inflammation. While full agonists of PPARγ have been used to treat type 2 diabetes, they are associated with undesirable side effects. This has spurred interest in the development of PPARγ partial agonists, which may retain the therapeutic benefits with an improved safety profile. A series of aryl indole-2-carboxylic acids have been identified as potent and selective PPARγ modulators with partial agonist activity. nih.gov
The mechanism of partial agonism at the PPARγ receptor by these indole derivatives involves a different mode of interaction compared to full agonists. Full agonists typically form strong intermolecular hydrogen bonds with key amino acid residues in the ligand-binding domain, such as Ser289, His323, His449, and Tyr473, leading to the stabilization of the active conformation of the receptor. nih.gov In contrast, partial agonists, including the indole-2-carboxylic acid derivatives, are thought to interact more indirectly with helix H12 of the receptor, leading to its destabilization and a less pronounced activation of gene transcription. nih.gov
In vivo studies with a selected indole-2-carboxylic acid derivative (compound 5) in a mouse model of type 2 diabetes demonstrated a reduction in hyperglycemia at plasma exposures comparable to the full agonist rosiglitazone, supporting the potential of this class of compounds as therapeutic agents. nih.gov
Immunomodulatory Effects
Derivatives of this compound have also been investigated for their ability to modulate the immune system, with potential applications in the treatment of allergic and inflammatory conditions.
Modulation of T helper (Th) Cell Subsets and Th1/Th2 Balance
The immune response is largely regulated by the balance between different subsets of T helper (Th) cells, particularly Th1 and Th2 cells. An imbalance in this ratio is associated with various immune-related disorders. Certain 3-substituted amino-1H-indole-2-carboxylic acid derivatives have been found to modulate Th cells and the Th1/Th2 balance. google.com This modulatory activity suggests their potential in the therapeutic management of diseases characterized by a skewed Th cell response. google.com
Inhibition of Interleukin-4 (IL-4) Gene Expression and Production
Interleukin-4 (IL-4) is a key cytokine produced by Th2 cells and is central to the pathogenesis of allergic diseases such as asthma and rhinitis. The aforementioned 3-substituted amino-1H-indole-2-carboxylic acid derivatives have been shown to inhibit the transcription of the IL-4 gene, leading to a reduction in IL-4 release and production. google.com By downregulating IL-4, these compounds can potentially alleviate the symptoms and underlying inflammatory processes of allergic conditions. google.com
Antimicrobial and Anti-Proliferative Activities
The investigation into the antimicrobial and anti-proliferative effects of this compound derivatives has revealed their potential in combating infectious diseases and cancer.
Antifungal Properties
Fungal infections pose a significant threat to human health, and the emergence of drug-resistant strains necessitates the discovery of new antifungal agents. In this context, a derivative, 6-methoxy-1H-indole-2-carboxylic acid (MICA), produced by the bacterium Bacillus toyonensis, has demonstrated notable antifungal activity. nih.gov This microbial metabolite has been shown to be effective against pathogenic fungi such as Candida albicans and Aspergillus niger. nih.gov The production of MICA was optimized using response surface methodology, leading to a significant increase in its yield. nih.gov This discovery highlights the potential of bacterial secondary metabolites as a source for novel antifungal compounds. nih.gov
Anti-Protozoal Activity
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health concern in many parts of the world. nih.gov Current treatments have limitations, driving the search for new and more effective drugs. nih.gov Research into 1H-indole-2-carboxamides has identified derivatives with activity against the intracellular amastigote forms of T. cruzi. nih.govacs.org Although initial hits showed moderate potency, optimization efforts have been made to improve their efficacy and pharmacokinetic properties. nih.govacs.org These studies underscore the potential of the indole-2-carboxamide scaffold in the development of novel anti-protozoal agents. nih.govnih.gov
In vitro Cytotoxicity against Human Cancer Cell Lines
Derivatives of indole-2-carboxylic acid have demonstrated significant cytotoxic effects against various human cancer cell lines, indicating their potential as anticancer agents. nih.gov For instance, certain indole-2-carboxamide derivatives have shown potent antiproliferative activity against breast cancer (MCF-7), lung cancer (A549), and colon cancer cell lines. nih.govnih.gov Studies have reported that some of these compounds exhibit greater inhibitory activity than the well-known chemotherapy drug doxorubicin. nih.gov The antiproliferative effects are often attributed to the inhibition of key cellular targets, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). nih.gov
| Cell Line | Derivative Type | Notable Findings |
| MCF-7 (Breast Cancer) | Indole-2-carboxamides | Some derivatives showed higher potency than doxorubicin. nih.gov |
| A549 (Lung Cancer) | Indole-3-carboxylic acid | Moderate activity observed. elsevierpure.com |
| HCT (Colon Cancer) | Indole derivatives | Indole compounds have been widely investigated for their effectiveness against colon cancer. nih.gov |
Mechanistic Investigations of Apoptosis Induction
A key mechanism by which indole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.goviaea.orgnih.gov Research has shown that these compounds can trigger apoptosis through various signaling pathways. nih.govnih.gov This includes the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. nih.gov Specifically, studies have demonstrated that certain indole-2-carboxamide derivatives can increase the levels of caspase-3, caspase-8, and caspase-9 in cancer cells. nih.gov Furthermore, these compounds have been observed to elevate the levels of cytochrome C, a key protein released from the mitochondria during the intrinsic pathway of apoptosis. nih.gov The modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, as well as the tumor suppressor protein p53, further contributes to the apoptotic effects of these indole derivatives. nih.gov
Antioxidant and DNA-Interacting Properties
In addition to their antimicrobial and anticancer activities, derivatives of this compound have been investigated for their antioxidant potential and their ability to interact with DNA.
In vitro Scavenging Activity for Reactive Oxygen Species
Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells and contribute to various diseases. Antioxidants can neutralize ROS and protect against this damage. Several studies have demonstrated the in vitro ROS scavenging activity of N-substituted indole-2-carboxylic acid esters. nih.gov These compounds have been shown to effectively scavenge superoxide (B77818) anion radicals and hydroxyl radicals, as well as quench singlet oxygen. nih.gov The antioxidant activity is influenced by the nature of the substituents on the indole ring. nih.gov For example, derivatives with a pyrrolidinedithiocarbamate moiety have shown particularly strong radical scavenging and reducing abilities. nih.gov The presence of an unsubstituted indole nitrogen atom is also considered important for the observed antioxidant activity. nih.gov
| Reactive Oxygen Species | Derivative Type | Scavenging/Quenching Effect |
| Superoxide anion radical (O₂⁻) | N-substituted indole-2-carboxylic acid esters | Significant inhibition of light emission from the O₂⁻-DMSO system. nih.gov |
| Hydroxyl radical (HO•) | N-substituted indole-2-carboxylic acid esters | Prevention of deoxyribose degradation and direct scavenging of HO•. nih.gov |
| Singlet oxygen (¹O₂) | N-substituted indole-2-carboxylic acid esters | Demonstrated quenching effect. nih.gov |
DNA-Binding Activity and Its Anticancer Implications
The interaction of small molecules with DNA can occur through various modes, including intercalation, groove binding, and covalent bonding, leading to the disruption of DNA replication and transcription, and ultimately, to cell death in rapidly proliferating cancer cells. The planar structure of the indole ring system makes it a suitable candidate for intercalation between DNA base pairs. mdpi.com
Research into indole derivatives has highlighted their potential as DNA-binding agents with associated antitumor properties. For instance, studies on various indole-2-carboxamide derivatives have shown promising antiproliferative activity against several cancer cell lines. mdpi.comnih.gov While direct studies on this compound are limited, research on its close derivatives provides valuable insights.
A study focused on new indole derivatives incorporating thiazolidine (B150603) and imidazolidine (B613845) rings revealed that the presence of a free amino group is relevant for DNA binding and antitumor activity. nih.gov Specifically, the compound 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one demonstrated a high DNA binding constant (Kb) of 5.69 × 104 M-1 and was active against leukemia cell lines (HL60 and K562). nih.gov This suggests that the amino group at the 3-position of an indole-related structure can play a crucial role in its interaction with DNA and its anticancer effects.
Furthermore, a series of novel 1H-indole-2-carboxylic acid derivatives were designed and synthesized, targeting the 14-3-3η protein, which is implicated in cancer. researchgate.netnih.gov One of the lead compounds from this series, C11 , exhibited potent inhibitory activities against several human liver cancer cell lines, including chemotherapy-resistant ones. researchgate.netnih.gov This compound was also shown to induce G1-S phase cell cycle arrest in liver cancer cells, a common outcome of DNA-damaging or interacting agents. researchgate.netnih.gov
The following table summarizes the anticancer activity of selected indole derivatives:
| Compound | Cancer Cell Line(s) | IC50 Value (µM) | Reference |
| 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one | HL60, K562 | Not specified | nih.gov |
| C11 | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | Not specified | researchgate.netnih.gov |
| Indole-2-carboxamide 8a | KNS42 (pediatric glioma) | Not specified | nih.gov |
Energetics of Radical Formation in Related Indole Chromophores
The formation of radicals from indole derivatives is a key aspect of their biological activity, particularly in the context of antioxidant effects and metabolic activation. The indole ring can undergo oxidation to form a radical cation. The stability and reactivity of this radical are influenced by the substituents on the indole nucleus.
Computational studies have been employed to understand the energetics of radical formation in indole systems. For example, the formation of a cation radical on the nitrogen atom of the indole ring is a proposed mechanism for the antioxidant activity of certain indole derivatives. rsc.org The presence of electron-donating or electron-withdrawing groups can significantly alter the ease of radical formation and the subsequent reaction pathways.
In a study on the antioxidant and cytoprotective activity of C-3 substituted indole derivatives, it was suggested that the mechanism of DPPH radical scavenging could involve the initial abstraction of a hydrogen atom or an electron from the indole ring. rsc.org The transfer of a single electron from the nitrogen atom results in the formation of a cation radical. rsc.org Alternatively, the loss of a hydrogen atom from the N-H group can form a resonance-stabilized indolyl radical. rsc.org
The generation of 2-azaallyl radicals from 2-azabuta-1,3-dienes, which can be derived from azirine-2-carboxylic acids, has been studied for the synthesis of heterocyclic systems. DFT calculations have shown that the subsequent 5-endo-trig cyclization of these radicals can be a highly favorable process with a low activation barrier.
The study of radical formation is crucial as it can also be implicated in the mechanisms of action of certain drugs, where metabolic activation to a reactive radical species is a key step. The amino and carboxylic acid groups on the this compound scaffold are expected to significantly influence the electronic properties of the indole ring and thus the energetics of its radical formation.
Analytical Methodologies for Research and Quality Control of 3 Amino 1h Indole 2 Carboxylic Acid
Chromatographic Techniques for Separation and Purity Assessment
Chromatography stands as a cornerstone for the analysis of 3-amino-1H-indole-2-carboxylic acid and related indole (B1671886) compounds. These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the quantitative analysis and purity assessment of this compound and its derivatives. nih.govcetjournal.it This method offers high resolution, sensitivity, and reproducibility, making it ideal for determining the exact amount of the compound in a sample and for identifying and quantifying impurities.
Reverse-phase HPLC is a common mode used for the analysis of indole compounds. cetjournal.it In this setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. nih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase. The composition of the mobile phase, often a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, can be optimized to achieve the desired separation. nih.govcetjournal.it The pH of the mobile phase buffer can also significantly influence the retention behavior of ionizable compounds like this compound. nih.gov
For instance, a study on the analysis of indoline, a related compound, utilized a C18 column with an isocratic mobile phase of methanol and 0.1% trifluoroacetic acid (TFA). cetjournal.itcetjournal.it Detection is typically performed using a UV-Vis detector, often set at a wavelength where the indole ring exhibits strong absorbance, such as 280 nm. cetjournal.it The purity of synthesized indole-2-carboxylic acid derivatives has been successfully determined using HPLC, with some studies reporting purities greater than 99%. nih.gov
Table 1: Illustrative HPLC Parameters for Indole Compound Analysis
| Parameter | Example Condition | Reference |
| Column | µ-Bondapak C18 | nih.gov |
| Mobile Phase | pH 7.5 phosphate (B84403) buffer-methanol (30:70) | nih.gov |
| Detector | Photodiode Array (DAD) or UV/Vis | nih.govcetjournal.it |
| Wavelength | 280 nm | cetjournal.it |
This table provides a generalized example of HPLC conditions and may require optimization for the specific analysis of this compound.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative analysis and monitoring of chemical reactions involving this compound. khanacademy.orgyoutube.com It allows for the quick assessment of reaction progress by visualizing the disappearance of starting materials and the appearance of products. nih.govmdpi.com
In TLC, a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate acts as the stationary phase. khanacademy.org The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase (solvent system). khanacademy.org The separation is based on the differential polarity of the compounds. khanacademy.org More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, while less polar compounds move further. khanacademy.orgyoutube.com
For indole alkaloids, various solvent systems have been developed to achieve effective separation on silica gel plates. akjournals.com For example, a mixture of butane-1-ol, glacial acetic acid, and water (12:3:5 v/v) has been used. akjournals.com Visualization of the separated spots is often achieved under a UV lamp, as many indole compounds are UV-active. akjournals.comresearchgate.net TLC is a valuable tool in the synthesis of indole derivatives, where it is used to monitor the progress of reactions such as esterification and the introduction of various functional groups. nih.govmdpi.com
Table 2: Example TLC System for Indole Compound Separation
| Parameter | Description | Reference |
| Stationary Phase | Silica gel plates with fluorescence indicator F254 | akjournals.com |
| Mobile Phase | Butane-1-ol–glacial acetic acid–water (12+3+5 v/v) | akjournals.com |
| Visualization | UV lamp | akjournals.comresearchgate.net |
This table represents a common TLC setup and the specific mobile phase may need to be adjusted based on the polarity of the specific this compound derivative being analyzed.
Spectrophotometric Methods for Quantification in Research Settings
Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a straightforward and accessible means for the quantification of this compound in research settings. This technique is based on the principle that molecules absorb light at specific wavelengths.
Indole compounds, including this compound, possess a characteristic UV absorption spectrum due to the presence of the indole ring. researchgate.netresearchgate.net The wavelength of maximum absorbance (λmax) can be used for quantitative analysis. For many indole derivatives, this maximum is observed in the region of 278-280 nm. cetjournal.itresearchgate.net According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, allowing for quantification by measuring the absorbance at the λmax.
While standalone spectrophotometry is useful, its specificity can be limited in complex mixtures where other components may also absorb at similar wavelengths. Therefore, it is often used for the analysis of purified samples or in conjunction with chromatographic techniques. For instance, the detector in an HPLC system is often a UV-Vis spectrophotometer. cetjournal.it
Derivatization reactions can also be employed to enhance the spectrophotometric signal and improve specificity. For example, some amino acids can be reacted with reagents like ortho-phthalaldehyde (OPA) to form colored complexes with distinct absorbance properties. jhrlmc.com A similar approach could potentially be developed for this compound to enhance its detection in certain applications.
Bioanalytical Approaches for in vitro Sample Analysis
The analysis of this compound in biological samples, such as those from in vitro studies, requires highly sensitive and selective bioanalytical methods. These methods are crucial for understanding the compound's behavior and effects in biological systems.
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful bioanalytical technique for the determination of amino acids and carboxylic acids in biological matrices. mdpi.com This method combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, which allows for the accurate identification and quantification of the target analyte even in complex mixtures. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity. wikipedia.org
For the analysis of amino and carboxylic acids in biological samples, derivatization is often employed to improve their chromatographic properties and detection sensitivity. mdpi.com Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange properties, can also be beneficial for retaining and separating polar compounds like amino acids and carboxylic acids from complex biological matrices. helixchrom.com
In the context of in vitro studies, such as assessing the activity of this compound derivatives in cell viability assays, methods like the MTT assay are commonly used to evaluate the effects on cell proliferation. nih.gov While not a direct measure of the compound's concentration, these assays provide crucial information about its biological activity.
Future Research Directions and Translational Perspectives for 3 Amino 1h Indole 2 Carboxylic Acid
Development of Novel Synthetic Pathways with Enhanced Efficiency, Atom Economy, and Sustainability
Another innovative and cost-effective method focuses on the preparation of free 3-aminoindoles. mdpi.com This two-step approach begins with the reaction between indoles and nitrostyrene (B7858105) in the presence of phosphorous acid, forming 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles]. mdpi.com Subsequent treatment with hydrazine (B178648) hydrate (B1144303) under microwave-assisted heating efficiently converts these intermediates into the desired 3-aminoindoles. mdpi.com Common strategies for introducing the amino group at the C3 position of the indole (B1671886) ring have traditionally involved nitration or azidation followed by reduction. researchgate.netmdpi.com
Exploration of New Biological Targets and Deeper Mechanistic Insights into Bioactivity
Recent research has identified promising new biological targets for derivatives of 3-amino-1H-indole-2-carboxylic acid, particularly in the fields of virology and immunology. One area of significant interest is the inhibition of HIV-1 integrase. nih.govmdpi.comrsc.org The indole-2-carboxylic acid scaffold has been found to chelate with two Mg2+ ions within the active site of the integrase enzyme, a crucial component in the viral life cycle. nih.govmdpi.comrsc.org This interaction effectively inhibits the strand transfer process of the integrase. nih.govmdpi.comrsc.org
Furthermore, derivatives of this compound have shown potential as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov These enzymes are key players in tryptophan metabolism and are considered important targets for cancer immunotherapy. nih.gov The ability of these compounds to inhibit both enzymes suggests a potential for broad applications in oncology.
Another significant finding is the identification of a potent and selective CysLT1 antagonist based on an indole-2-carboxylic acid derivative. nih.govnih.gov Cysteinyl leukotrienes (CysLTs) are inflammatory mediators involved in conditions like asthma, and their CysLT1 receptor is a key therapeutic target. nih.gov The discovery of a highly selective antagonist highlights the potential for developing new treatments for inflammatory diseases. nih.govnih.gov
Rational Design of Derivatives with Improved Potency, Selectivity, and Metabolic Stability for Pre-Clinical Drug Discovery
The rational design of derivatives of this compound is a key focus for enhancing their therapeutic potential. Structure-activity relationship (SAR) studies have provided valuable insights for optimizing these compounds. For instance, in the development of HIV-1 integrase inhibitors, it was found that introducing a C6 halogenated benzene (B151609) ring enhanced binding to the viral DNA through π–π stacking interactions. nih.govmdpi.com Further optimization led to derivatives with significantly improved inhibitory effects, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range. mdpi.com
In the context of CysLT1 antagonists, research has shown that the (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl and indole-2-carboxylic acid moieties are crucial for potent antagonist activity. nih.gov Additionally, the presence of α,β-unsaturated amide moieties at the 3-position of the indole ring was also found to be important. nih.gov These findings guide the design of new derivatives with enhanced potency and selectivity.
The table below summarizes the activity of selected indole-2-carboxylic acid derivatives against various biological targets.
| Compound | Target | Activity (IC50) | Reference |
| 17a | HIV-1 Integrase | 3.11 μM | nih.govmdpi.com |
| 20a | HIV-1 Integrase | 0.13 μM | mdpi.com |
| 17k | CysLT1 | 0.0059 ± 0.0011 μM | nih.govnih.gov |
| 9o-1 | IDO1 | 1.17 μM | nih.gov |
| 9o-1 | TDO | 1.55 μM | nih.gov |
| 9p-O | IDO1/TDO | Double-digit nanomolar | nih.gov |
Role in Natural Product Synthesis and Elucidation of Biosynthetic Pathways
The indole-3-carboxylic acid scaffold is a component of various natural products and is involved in key biosynthetic pathways. In plants, particularly in Arabidopsis thaliana, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan. researchgate.net These compounds play a role in the plant's defense against pathogens. researchgate.net The biosynthetic pathway involves the intermediates indole-3-acetaldoxime and indole-3-acetonitrile. researchgate.net
The biosynthesis of the essential amino acid tryptophan itself involves the transformation of indole-3-glycerol phosphate (B84403) into indole, which is then catalyzed by tryptophan synthase to form tryptophan. wikipedia.org Tryptophan, in turn, serves as a precursor for a wide range of bioactive compounds, including the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.org
Application as Chemical Biology Tools and Probes for Studying Biological Processes
The unique properties of this compound and its derivatives make them valuable tools in chemical biology. Their ability to interact with specific biological targets allows for the development of probes to study complex biological processes. For instance, photoactivatable derivatives of indole-2-carboxamides have been synthesized as allosteric modulators for the cannabinoid CB1 receptor. nih.gov These probes can be used to investigate receptor function and signaling pathways with high spatial and temporal control.
Furthermore, the indole scaffold itself is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. arkat-usa.org This makes derivatives of this compound attractive starting points for the development of new chemical probes to explore a variety of biological systems.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-amino-1H-indole-2-carboxylic acid derivatives?
- Answer : A two-step approach is often used: (1) Condensation of 3-formyl-1H-indole-2-carboxylic acid with thiazolone derivatives via reflux in acetic acid (3–5 hours) to form Schiff base intermediates, followed by (2) cyclization or functionalization under controlled conditions. For example, derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid are synthesized via reflux with sodium acetate as a catalyst . Key parameters include reaction time, solvent choice (acetic acid for solubility and protonation), and stoichiometric ratios of reactants.
Q. How can researchers verify the purity and structural integrity of this compound?
- Answer :
- Purity : High-performance liquid chromatography (HPLC) with >95% purity thresholds is standard. For example, indole-2-carboxylic acid analogs are validated using HPLC with UV detection at 254 nm .
- Structural confirmation :
- FT-IR spectroscopy identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).
- NMR spectroscopy (¹H/¹³C) confirms substitution patterns (e.g., indole ring protons at δ 6.5–8.0 ppm, carboxylic acid proton at δ ~12 ppm) .
Q. What experimental precautions are critical for handling amino-substituted indole derivatives?
- Answer :
- Degradation prevention : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the amino group.
- Storage : Store at +4°C in airtight, light-protected containers to minimize hydrolysis or photodegradation .
- Safety : Wear gloves, masks, and protective eyewear; avoid skin contact due to potential irritancy .
Advanced Research Questions
Q. How can computational methods predict the electronic and vibrational properties of this compound?
- Answer :
- Density Functional Theory (DFT) : Calculates molecular orbitals, HOMO-LUMO gaps (e.g., ~4.5 eV for indole analogs), and electrostatic potential maps to predict reactivity .
- Vibrational analysis : Matches experimental FT-IR/Raman spectra (e.g., C=O stretching at 1680 cm⁻¹) with theoretical simulations to validate structural models .
- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, explaining shifts in UV-Vis absorption spectra .
Q. What strategies resolve contradictions in spectroscopic data for novel derivatives?
- Answer :
- Cross-validation : Compare experimental data (e.g., NMR coupling constants) with DFT-optimized geometries to confirm stereochemistry.
- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol shifts in carboxylic acid derivatives) by varying temperature or solvent polarity .
- X-ray crystallography : Resolve ambiguities in regiochemistry using SHELX software for structure refinement .
Q. How can the acid-base behavior of this compound be analyzed in diverse solvents?
- Answer :
- Potentiometric titration : Measure pKa values (predicted pKa ~4.09 for indole-2-carboxylic acid analogs) in aqueous and non-aqueous media .
- Solubility studies : Use Hansen solubility parameters to correlate solvent polarity with protonation states (e.g., higher solubility in DMF vs. water due to hydrogen bonding) .
Q. What are effective strategies for optimizing reaction yields in the synthesis of amino-substituted indoles?
- Answer :
- Catalyst screening : Test bases (e.g., NaOAc, Et₃N) to enhance Schiff base formation efficiency .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 5 hours to 30 minutes) while maintaining yields >80% .
- Byproduct analysis : Use LC-MS to identify and mitigate side products (e.g., over-oxidation of the amino group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
